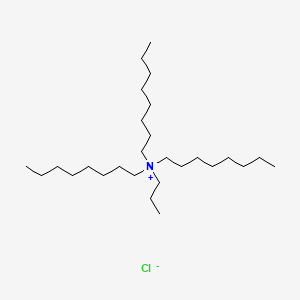

Trioctylpropylammonium chloride

Description

The exact mass of the compound Trioctylpropylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trioctylpropylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trioctylpropylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trioctyl(propyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58N.ClH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEXFNMTEBFLMM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885814 | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-43-3 | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40739-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylpropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Catalytic Utility of Trioctylpropylammonium Chloride

Topic: Trioctylpropylammonium Chloride Molecular Weight and Formula Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Trioctylpropylammonium chloride (

Part 1: Molecular Identity & Physicochemical Properties[1]

Unlike commodity surfactants, Trioctylpropylammonium chloride is often synthesized in situ or custom-ordered for specific solubility requirements. Below is the precise stoichiometric data derived for the pure compound.

Fundamental Constants

| Property | Value | Notes |

| IUPAC Name | Systematic nomenclature | |

| Molecular Formula | Derived from | |

| Molecular Weight | 432.22 g/mol | Calculated using IUPAC atomic weights (2025 std) |

| Cation Structure | Asymmetric Quaternary Ammonium | |

| Anion | Chloride ( | Exchangeable for |

| Physical State | Viscous Oil / Low-melting Solid | Likely hygroscopic; handles as a liquid >25°C |

| Solubility | Organic Solvents (High), Water (Low) | Highly lipophilic; partitions strongly to organic phase |

Structural Analysis & Lipophilicity

The molecule consists of three octyl chains (

-

Lipophilicity: The total carbon count of 27 renders this molecule extremely hydrophobic compared to Tetrapropylammonium chloride. It is designed to solubilize inorganic anions (CN⁻, N₃⁻) into non-polar solvents like Toluene or Dichloromethane.

-

Steric Hindrance: The propyl group provides slightly more steric shielding to the nitrogen center than a methyl group, potentially improving stability against Hofmann elimination under basic conditions compared to ethyl/propyl analogs, though less stable than the methyl variant.

Part 2: Synthesis & Purification Protocol

As this compound is not a standard catalog item for many suppliers, researchers must often synthesize it via the Menshutkin Reaction . The following protocol ensures high conversion and removal of unreacted amine, which is critical for pharmaceutical applications where amine impurities can cause side reactions.

Reaction Logic

The synthesis involves the nucleophilic attack of the lone pair of Trioctylamine on 1-Chloropropane.

-

Challenge: 1-Chloropropane is volatile (bp ~47°C) and less reactive than bromides/iodides.

-

Solution: Use of a sealed pressure vessel (Ace/Q-tube) to allow reaction temperatures above the boiling point of the alkyl halide, driving the kinetics (

) without solvent loss.

Step-by-Step Methodology

Materials:

-

Trioctylamine (TOA), >97% purity.

-

1-Chloropropane, >99% (use 1.5 eq excess).

-

Solvent: Acetonitrile (polar aprotic promotes charge separation in the transition state).

-

Equipment: Sealed pressure tube or Autoclave.

Protocol:

-

Charge: In a glovebox or fume hood, load 10.0 g (28.3 mmol) of Trioctylamine into a heavy-wall pressure tube.

-

Add Alkylating Agent: Add 3.33 g (42.4 mmol, ~1.5 eq) of 1-Chloropropane.

-

Solvent: Add 10 mL of dry Acetonitrile. (High concentration favors bimolecular kinetics).

-

Reaction: Seal the vessel. Heat to 85°C for 24–48 hours. Note: The pressure will rise; ensure shielding is used.

-

Monitoring: Check by TLC (Mobile phase: MeOH/DCM). The starting amine will move; the Quat salt will remain at the baseline.

-

Workup (Purification):

-

Cool to room temperature.[4]

-

Evaporate the solvent and excess 1-chloropropane under vacuum.

-

Wash: Dissolve the residue in minimal Hexane/Pentane. Since the Quat is very lipophilic, standard water washing might form emulsions. Instead, wash the organic layer with slightly acidic brine (removes unreacted amine as the water-soluble HCl salt).

-

Drying: Dry organic layer over

, filter, and strip solvent in vacuo (high vacuum, 60°C) to remove trace volatiles.

-

Synthesis Workflow Diagram

Figure 1: Synthesis workflow for Trioctylpropylammonium Chloride via quaternization.

Part 3: Mechanistic Action (Phase Transfer Catalysis)

In drug development, this molecule is used to facilitate reactions between reagents located in immiscible phases (e.g., aqueous Cyanide and organic Alkyl Halide).

The Extraction Mechanism (Starks' Mechanism)

Because the Trioctylpropylammonium cation (

-

Interfacial Exchange:

moves to the interface and exchanges -

Transport: The ion pair

migrates into the bulk organic phase. -

Reaction: The "naked" anion

(stripped of its hydration shell) reacts rapidly with the organic substrate ( -

Regeneration: The leaving group

pairs with

PTC Cycle Diagram

Figure 2: Starks' Extraction Mechanism showing the shuttle of anions by the Quat catalyst.

Part 4: Applications in Pharmaceutical Synthesis

Nucleophilic Substitutions ( )

Trioctylpropylammonium chloride is particularly effective for synthesizing nitriles (precursors to amides/acids) and azides (precursors to tetrazoles in sartans).

-

Protocol Insight: Use 1–5 mol% catalyst. The propyl chain prevents the formation of stable emulsions often seen with tetrabutylammonium salts in heavy chlorinated solvents.

C-Alkylation of Active Methylenes

Used in the alkylation of phenylacetonitriles or malonic esters using concentrated NaOH (50%) as the base.

-

Mechanism: The Quat transports the hydroxide ion (

) or the deprotonated carbanion into the organic phase.[5] -

Advantage: Eliminates the need for anhydrous conditions (e.g., NaH/THF), allowing reactions to proceed in Toluene/NaOH(aq).

Impurity Control (Critical for Pharma)

When using this catalyst in GMP steps:

-

Removal: Post-reaction, the catalyst is removed by washing the organic phase with water. However, due to the high lipophilicity of the Trioctyl chains, multiple washes or a filtration through a silica pad is often required to reach <100 ppm residual Quat.

-

Detection: Residual Quat is detected via HPLC using Charged Aerosol Detection (CAD) or by colorimetric titration with Eosin.

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

-

Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry. Link

-

PubChem Compound Summary. (2025). "Trioctylamine (Precursor Data)". National Center for Biotechnology Information. Link

-

Sutton, R. M., et al. (2012). "Mechanism of the Menshutkin Reaction". Journal of Physical Organic Chemistry. Link

Sources

- 1. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]

- 2. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]

Chemical structure of N-propyl-N,N,N-trioctylammonium chloride

The following technical guide details the chemical structure, synthesis, and application of N-propyl-N,N,N-trioctylammonium chloride (often abbreviated in ionic liquid literature as [N3888]Cl ).

This guide deviates from standard catalog descriptions to focus on the functional aspects of the molecule—specifically its role as a tunable Phase Transfer Catalyst (PTC) and a ligand for Supported Ionic Liquid (SIL) phases in bioseparations.

Part 1: Chemical Identity & Structural Analysis

N-propyl-N,N,N-trioctylammonium chloride is a Quaternary Ammonium Salt (QAS) characterized by a central nitrogen atom quaternized by three lipophilic octyl chains and one shorter propyl chain.

Core Specifications

| Parameter | Technical Detail |

| IUPAC Name | N-propyl-N,N,N-trioctylammonium chloride |

| Common Abbreviations | [N3888]Cl; PrOct3NCl; TPA-Cl (ambiguous, avoid) |

| Molecular Formula | |

| Molecular Weight | ~432.21 g/mol (Cation: ~396.76 g/mol ) |

| Cation Symmetry | Asymmetric ( |

| Lipophilicity | High (LogP > 10 estimated).[1] Significant hydrophobic domain due to 24 carbons in octyl chains. |

| Physical State | Viscous oil or low-melting solid (Ionic Liquid behavior depending on purity/water content). |

Structural Significance

Unlike its ubiquitous methyl-analog (Aliquat 336 / Methyltrioctylammonium chloride), the propyl-variant possesses a unique steric footprint. The propyl chain (

-

In Solution (PTC): The propyl group increases the organophilicity compared to a methyl group, slightly altering the partition coefficient of ion-pairs in liquid-liquid extraction.

-

In Materials Science (SILs): The propyl chain often mimics the linker length used in silane chemistry (e.g., 3-chloropropyltrimethoxysilane). This makes [N3888]Cl the "free" analog of the active sites found on QAS-modified silica gels used for RNA purification.

Part 2: Synthesis Protocols

Expert Insight: Direct quaternization of trioctylamine with 1-chloropropane is kinetically sluggish compared to methyl chloride due to the steric hindrance of the three octyl chains and the lower electrophilicity of the propyl chloride.

-

Recommendation: For high purity, use the Iodide-Catalyzed Route (Finkelstein-like) or the Pressure Route .

Protocol A: Direct Synthesis (Free Ionic Liquid)

Target: Synthesis of [N3888]Cl for use as a Phase Transfer Catalyst.

Reagents:

-

Trioctylamine (TOA): 1.0 eq (High purity, distilled).

-

1-Chloropropane: 3.0 - 5.0 eq (Excess required to drive kinetics).

-

Solvent: Acetonitrile (polar aprotic, accelerates

). -

Catalyst (Optional): Sodium Iodide (0.1 eq) – accelerates reaction via in-situ formation of 1-iodopropane.

Workflow:

-

Charging: In a high-pressure glass reactor (Ace Glass or similar), dissolve Trioctylamine in Acetonitrile (1M concentration).

-

Addition: Add 1-Chloropropane. If using NaI, add it now.

-

Reaction: Seal the vessel. Heat to 90–105°C for 24–48 hours .

-

Note: Standard reflux (approx 80°C) is often too slow for complete conversion with chloride leaving groups. Pressure allows higher temps.

-

-

Work-up:

-

Evaporate solvent and excess 1-chloropropane under vacuum.

-

Purification (Critical): The residue will contain unreacted amine. Dissolve the crude oil in Pentane or Hexane .

-

Extract the organic layer 3x with Water (The QAS is often soluble in organics, but impurities partition differently. Correction: [N3888]Cl is highly lipophilic. It will stay in the organic phase. Unreacted amine also stays.)

-

Refined Purification: To remove unreacted Trioctylamine, wash the hexane solution with a slightly acidic aqueous solution (0.1 M HCl). The amine forms the hydrochloride salt (

), which may precipitate or partition. However, the QAS is also a salt. -

Best Practice: Use Liquid-Liquid Extraction with Acetonitrile/Hexane . The QAS partitions preferentially into Acetonitrile; the neutral amine stays in Hexane.

-

Drying: Dry the Acetonitrile phase over

, filter, and strip solvent in vacuo (

Protocol B: Solid-Phase Grafting (Supported Ionic Liquid)

Target: Creating [N3888]Cl sites on Silica for Chromatography/RNA Isolation.

This is the most common modern context for this structure. The "Propyl" group is actually the tether.

Reagents:

-

Activated Silica Gel: (Pore size 60Å or larger).

-

3-Chloropropyltrimethoxysilane (CPTMS): Linker precursor.

-

Trioctylamine: Nucleophile.

Workflow:

-

Silanization: Reflux Silica with CPTMS in Toluene (24h). Wash and cure (120°C).[4] This yields Chloropropyl-Silica .

-

Quaternization: Suspend Chloropropyl-Silica in Toluene or Xylene .

-

Addition: Add excess Trioctylamine (2-3 eq relative to chloride loading).

-

Reflux: Heat to reflux (110°C+) for 24–48 hours.

-

Washing: Filter solids. Wash extensively with Toluene, Ethanol, and Water to remove free amines.

-

Result: Silica surface modified with covalently bound N-propyl-N,N,N-trioctylammonium chloride.

Part 3: Mechanism of Action & Visualization

Phase Transfer Catalysis (PTC)

In biphasic systems (e.g., Water/Dichloromethane), [N3888]Cl acts as a shuttle. The high lipophilicity of the three octyl chains ensures the cation (

Visualization: Synthesis & PTC Cycle

The following diagram illustrates the synthesis via the Menschutkin reaction and the subsequent PTC cycle.

Caption: Figure 1: Synthesis pathway of [N3888]Cl via SN2 reaction and its functional mechanism as an interfacial anion shuttle.

Part 4: Applications & Data

RNA Purification (Supported Phase)

Recent biopharmaceutical research highlights the use of [N3888]Cl-modified silica for purifying bacterial RNAs. The long alkyl chains (Octyl) provide strong hydrophobic interactions, while the positive charge interacts with the phosphate backbone of RNA.

| Material | Ligand Structure | Binding Capacity (tRNA) | Selectivity Mechanism |

| [Si][N3888]Cl | Silica-Propyl-Trioctylammonium | High | Hydrophobic + Electrostatic (Dual Mode) |

| [Si][C3]Cl | Silica-Propyl-Imidazolium | Moderate | Primarily Electrostatic |

| DEAE | Diethylaminoethyl (Weak Anion) | Moderate | pH Dependent Electrostatic |

Data Interpretation: The [N3888] moiety allows for "salt-tolerant" adsorption. Unlike standard anion exchangers that release RNA easily with salt, the hydrophobic grip of the octyl chains retains RNA more tightly, allowing for washing of impurities (proteins/endotoxins) with higher salt concentrations before elution.

Environmental Remediation

The free salt and its supported derivatives are effective adsorbents for Neonicotinoids (pesticides) in water treatment.

-

Mechanism: The octyl chains intercalate with the hydrophobic rings of the pesticide, while the chloride anion can be exchanged for anionic pollutants.

-

Kinetics: Adsorption equilibrium is typically reached in <5 minutes for SILs, significantly faster than activated carbon.[5]

References

-

Pereira, L. A., et al. (2021).[6] "Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids." International Journal of Molecular Sciences.

-

Sasson, Y. (1997).[7] "Synthesis of Quaternary Ammonium Salts." Handbook of Phase Transfer Catalysis. Chapman & Hall.[7] (Fundamental reference for Menschutkin protocols).

-

Castro, S., et al. (2024). "Supported ionic liquids as efficient materials to remove non-steroidal anti-inflammatory drugs from aqueous media."[5] Separation and Purification Technology.

-

US Patent 4092306A. "Oxidation of hydrazones to the corresponding diazo compounds in the presence of a phase transfer catalyst." (Cites usage of trioctylpropylammonium chloride).[1]

Sources

- 1. US4092306A - Oxidation of hydrazones to the corresponding diazo compounds in the presence of a phase transfer and an oxidation catalyst which is iodine, an iodide or an iodonium salt - Google Patents [patents.google.com]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Trioctylpropylammonium cation stability and degradation

An In-depth Technical Guide to the Stability and Degradation of the Trioctylpropylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trioctylpropylammonium ([N8883]⁺) cation is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom covalently bonded to three octyl chains and one propyl chain. This structure imparts a permanent positive charge, making it a key component in various applications, including as an ionic liquid, a phase-transfer catalyst, and within specialized formulations in the pharmaceutical and materials science sectors. Its amphiphilic nature, arising from the combination of long, nonpolar alkyl chains and a charged headgroup, dictates its physical and chemical properties. However, the very reactivity that makes QACs useful also renders them susceptible to degradation under certain environmental and operational stresses.

Understanding the stability limits and degradation pathways of the trioctylpropylammonium cation is paramount for ensuring the efficacy, safety, and longevity of products and processes in which it is employed. This guide provides a comprehensive technical overview of the factors governing the stability of this cation, details its primary degradation mechanisms, and outlines analytical methodologies for its characterization.

Core Stability Profile

The stability of the trioctylpropylammonium cation is not absolute but is contingent upon the thermal, chemical, and electrochemical conditions it is subjected to. Generally, quaternary ammonium cations are considered chemically robust, being stable toward most nucleophiles and independent of pH in their charged state.[1] However, under harsh conditions, their degradation is inevitable.

Thermal Stability

The thermal decomposition of quaternary ammonium salts is a critical parameter, especially in applications involving elevated temperatures. The primary mechanism of thermal degradation for cations like trioctylpropylammonium, which possess hydrogen atoms on the beta-carbon of their alkyl chains, is the Hofmann elimination .[2][3]

This reaction is typically initiated by heat and often facilitated by a basic counter-ion (like hydroxide) or occurs at high temperatures regardless of the anion.[2][3] The process involves the abstraction of a β-hydrogen, leading to the formation of a tertiary amine, an alkene, and water. For the trioctylpropylammonium cation, this would result in trioctylamine, propene, and a proton.

The thermal stability of ionic liquids and related salts can be significantly influenced by the nature of the counter-anion. For instance, halide anions have been shown to drastically reduce the thermal stability of imidazolium-based ionic liquids.[4] While specific data for trioctylpropylammonium with various anions requires empirical determination, this general principle is a crucial consideration.

Electrochemical Stability

In applications such as batteries and electrochemical capacitors, the electrochemical stability window of the electrolyte is a key performance metric. Quaternary ammonium ions are known for being among the most electrochemically stable organic cations.[5] Their degradation at electrochemical interfaces typically occurs via reduction, involving the formation of radical intermediates and the subsequent loss of an alkyl substituent.[6]

The nature of the alkyl groups affects this stability. There are, however, some discrepancies in the literature regarding the effect of alkyl chain length.[6] Some studies report that longer or larger alkyl groups improve electrochemical stability due to increased shielding of the positive nitrogen center and electron-donating effects.[6] Conversely, other reports suggest no substantial improvement or even a decrease in stability with increasing chain length.[5][6] For the trioctylpropylammonium cation, the presence of long octyl chains and a shorter propyl chain presents a complex scenario where steric hindrance and electronic effects both play a role.

Chemical Stability

Alkaline Conditions: The presence of strong bases, particularly hydroxide (OH⁻), is a major driver of degradation for many quaternary ammonium cations.[7][8] Two primary pathways are operative:

-

Hofmann Elimination: As with thermal degradation, hydroxide acts as a base to abstract a β-hydrogen, leading to the formation of trioctylamine and propene.[8] The steric bulk of the large trioctylpropylammonium leaving group favors the abstraction of the more accessible proton, typically leading to the "Hofmann product" (the least substituted alkene).[3]

-

Nucleophilic Substitution (S_N2): Hydroxide can also act as a nucleophile, attacking one of the α-carbons (the carbon directly attached to the nitrogen). This would lead to the displacement of the trioctylamine leaving group, forming an alcohol (e.g., 1-propanol or 1-octanol).

The rate of alkaline degradation is critically affected by the solvation of the hydroxide ion. As water content is reduced, the nucleophilicity and basicity of the hydroxide ion increase, leading to significantly faster degradation of the quaternary ammonium cation.[7] The presence of electron-withdrawing groups near the cation can also promote degradation.[9][10]

Oxidative and Reductive Stability: The cation can be susceptible to degradation by radical species. Both oxidizing and reducing radicals can be formed under certain conditions (e.g., in anion-exchange membrane fuel cells) and can lead to dealkylation or other forms of decomposition.[10] Electron-donating alkyl groups, such as those in trioctylpropylammonium, may influence the susceptibility to radical-induced degradation.[10]

Primary Degradation Pathways: A Mechanistic View

A deeper understanding of the reaction mechanisms is essential for predicting degradation products and designing mitigation strategies.

Hofmann Elimination

This is an E2 (bimolecular elimination) reaction and is arguably the most significant degradation pathway for trioctylpropylammonium in the presence of heat and/or a strong base.

Mechanism:

-

A base (e.g., OH⁻) abstracts a proton from a carbon that is beta to the nitrogen atom.

-

Simultaneously, the C-H bond breaks, and the electrons form a new pi bond (C=C).

-

The C-N bond breaks, and the neutral tertiary amine (trioctylamine) departs as the leaving group.

Due to the steric bulk of the trioctylpropylammonium group, the base will preferentially attack the least sterically hindered β-hydrogen.[3] In this cation, the β-hydrogens on the propyl group are generally more accessible than those on the longer octyl chains.

Caption: Hofmann elimination pathway for trioctylpropylammonium.

Nucleophilic Substitution (S_N2)

While often less favorable than Hofmann elimination for sterically hindered cations, S_N2 reactions can occur, particularly with strong nucleophiles.

Mechanism:

-

A nucleophile (e.g., OH⁻) performs a backside attack on an α-carbon (a carbon directly bonded to the nitrogen).

-

A transition state is formed where the nucleophile is partially bonded to the carbon, and the C-N bond is partially broken.

-

The C-N bond fully breaks, inverting the stereochemistry at the carbon (if chiral) and displacing the neutral tertiary amine.

Caption: Workflow for assessing cation stability using HPLC-MS.

Other Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): Essential for determining the onset temperature of thermal decomposition. It measures the change in mass of a sample as a function of temperature. [11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of degradation products and for monitoring the reaction in situ. [7][13]Changes in the chemical shifts and integration of peaks corresponding to the alkyl chains can provide quantitative data on degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products, such as the propene formed during Hofmann elimination.

-

Capillary Electrophoresis (CE): A high-resolution separation technique well-suited for the analysis of charged species like quaternary ammonium cations. [14][15]

Conclusion

The trioctylpropylammonium cation, while robust under many conditions, is susceptible to degradation through well-defined chemical pathways. High temperatures and strongly alkaline environments are the primary drivers of its decomposition, predominantly through Hofmann elimination. Factors such as the solvent system, counter-anion, and the presence of reactive species also play a crucial role in its overall stability profile. For researchers and developers, a thorough understanding of these principles is critical for optimizing formulations, defining safe operating limits, and ensuring the long-term performance and reliability of systems incorporating this versatile cation. The use of appropriate analytical techniques, such as chromatography and thermal analysis, is indispensable for conducting rigorous stability studies and predicting the service life of materials based on the trioctylpropylammonium cation.

References

-

Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. [Link]

-

Hofmann Elimination. Organic Chemistry Tutor. [Link]

-

The Hofmann Elimination. Chemistry Steps. [Link]

-

Hofmann elimination. Wikipedia. [Link]

-

Ch22: Hofmann elimination. University of Calgary. [Link]

-

Thermal Degradation of Ionic Liquids at Elevated Temperatures. ResearchGate. [Link]

-

Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Royal Society of Chemistry. [Link]

-

Thermal degradation of cyano containing ionic liquids. Green Chemistry (RSC Publishing). [Link]

-

Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum. Green Chemistry (RSC Publishing). [Link]

-

Thermal Degradation of Ionic Liquids at Elevated Temperatures. ConnectSci. [Link]

-

Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. [Link]

-

Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. MPG.PuRe. [Link]

-

Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. ResearchGate. [Link]

-

Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. PubMed. [Link]

-

Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry (RSC Publishing). [Link]

-

Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. [Link]

-

Quaternary ammonium cation. Wikipedia. [Link]

-

On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers. PMC. [Link]

-

Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. PMC. [Link]

-

Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. ResearchGate. [Link]

-

Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Materials Using a High‐throughput Experimental Platform. ResearchGate. [Link]

-

Why is tri cyclo propyl methyl cation so stable?. Quora. [Link]

-

Q. Stability. Filo. [Link]

-

Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]

-

Ion association with tetra-n-alkylammonium cations stabilizes higher-oxidation-state neptunium dioxocations. PMC. [Link]

-

Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Mat. Advanced Functional Materials. [Link]

-

Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. Chemistry Stack Exchange. [Link]

-

Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. ResearchGate. [Link]

-

Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PMC. [Link]

-

Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. The Royal Society of Chemistry. [Link]

-

Hydroxide Degradation Pathways for Substituted Trimethylammonium Cations: A DFT Study. ResearchGate. [Link]

-

A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS ONE. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. [Link]

-

What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

Degradation of triclosan and triclocarban and formation of transformation products in activated sludge using benchtop bioreactors. PubMed. [Link]

-

Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed. [Link]

-

Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

Sources

- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 2. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of trioctylpropylammonium chloride ionic liquid

Technical Whitepaper: Physicochemical Profiling & Applications of Trioctylpropylammonium Chloride ( )

Executive Summary

Trioctylpropylammonium chloride (

This guide provides an in-depth analysis of its molecular architecture, estimated physicochemical properties, and specific utility in nucleic acid purification and lipophilic drug stabilization . Unlike symmetric tetraalkylammonium salts (e.g., tetraoctylammonium chloride), the asymmetry of the

Molecular Architecture & Physicochemical Characterization

Structural Analysis

The cation consists of a central nitrogen atom quaternized by three hydrophobic octyl (

-

Formula:

-

Molecular Weight: ~432.2 g/mol

-

Cation Symmetry:

(approximate, disrupted by propyl group)

Physicochemical Properties Profile

Note: Direct experimental values for

| Property | Value / Range | Mechanistic Insight |

| Physical State (25°C) | Viscous Liquid / Waxy Solid | Asymmetry prevents efficient lattice packing, but Van der Waals forces from |

| Density ( | Lower than water due to significant aliphatic volume; comparable to Aliquat 336 ( | |

| Viscosity ( | High viscosity driven by alkyl chain entanglement. Exhibits non-Newtonian (shear-thinning) behavior. | |

| Hydrophobicity (LogP) | Extremely lipophilic. The chloride anion is loosely coordinated, allowing for facile ion exchange. | |

| Thermal Stability ( | Decomposition via Hofmann elimination or nucleophilic attack (dealkylation) at elevated temperatures. | |

| Solubility | DCM, Toluene, Chloroform | Miscible with non-polar organic solvents; immiscible with water (forms biphasic systems). |

Experimental Protocols

Synthesis of Trioctylpropylammonium Chloride

Objective: Synthesize high-purity

Reagents:

-

Trioctylamine (TOA) - Nucleophile

-

1-Chloropropane - Electrophile

-

Acetonitrile (ACN) - Solvent

Protocol:

-

Charge: In a reflux apparatus, dissolve Trioctylamine (1.0 eq) in Acetonitrile (3 volumes).

-

Addition: Add 1-Chloropropane (1.5 eq) dropwise to the stirring solution. Note: Excess alkyl halide drives the equilibrium forward.

-

Reflux: Heat the mixture to

(reflux) for 48 hours under inert atmosphere (-

Checkpoint: Monitor reaction progress via TLC or NMR (disappearance of TOA amine peak).

-

-

Purification (Solvent Removal): Evaporate ACN and excess 1-chloropropane under reduced pressure (Rotavap).

-

Washing: Dissolve the crude viscous oil in minimal Hexane. Wash

with ultrapure water to remove unreacted amine salts if acidification was used, or extract impurities. Correction: Since the product is lipophilic, wash with a solvent that removes unreacted starting materials or perform vacuum drying at -

Validation: Confirm structure via

-NMR (Diagnostic triplet for

Viscosity Measurement (Cone & Plate)

Objective: Determine rheological behavior for drug formulation.

-

Calibration: Zero the gap on a rheometer (e.g., Anton Paar) using a CP50-1 cone.

-

Loading: Apply

of -

Shear Sweep: Ramp shear rate from

to -

Analysis: Plot Viscosity (

) vs. Shear Rate (

Applications in Drug Development & Bioseparation

Nucleic Acid Purification (Silica Functionalization)

Recent studies (Source 1.7) utilize

Mechanism:

-

Anion Exchange: The

exchanges with the phosphate backbone of nucleic acids. -

Hydrophobic Effect: The octyl chains exclude water, strengthening the ionic interaction in the solvation shell.

Phase Transfer Catalysis (PTC)

In drug synthesis,

Visualization of Workflows

Synthesis & Functionalization Pathway

The following diagram illustrates the chemical synthesis of the IL and its subsequent application in functionalizing silica supports for bioseparations.

Caption: Synthesis of Trioctylpropylammonium chloride and its downstream application in creating solid-phase extraction media for RNA purification.

References

-

Pereira, P. et al. (2021).[1] Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids. International Journal of Molecular Sciences. Link

-

Ballantyne, A. D. et al. (2008). Immiscible electrolyte systems based on asymmetric hydrophobic room temperature ionic liquids. Chemical Communications.[2] Link

-

Sigma-Aldrich. Methyltrioctylammonium chloride (Aliquat 336) Product Specification. (Used as homologous reference). Link

-

Ventura, S. P. M. et al. (2012). Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing. Frontiers in Bioengineering and Biotechnology. Link

Safety data sheet (SDS) for trioctylpropylammonium chloride

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Trioctylpropylammonium Chloride Content Type: Technical Whitepaper / Specialized SDS Audience: Research Scientists, Process Chemists, and HSE Managers.

Technical Preface: The Scientist’s Perspective

From the Desk of the Senior Application Scientist: You are likely accessing this document because you are working with a specialized Phase Transfer Catalyst (PTC) or ion-selective electrode component. Trioctylpropylammonium chloride (TOPAC) is a non-standard reagent; it is the propyl-analog of the industry-standard Aliquat 336 (Methyltrioctylammonium chloride).

Because this specific alkyl-variant is often a custom synthesis or low-volume specialty chemical, it lacks the ubiquitous regulatory documentation of its methyl-cousin. Do not underestimate it. The addition of the propyl chain increases lipophilicity compared to the methyl analog, potentially enhancing skin permeation and membrane intercalation kinetics.

This guide uses Read-Across Toxicology based on the closest structural analog (CAS 5137-55-3) to construct a rigorous safety and handling protocol. Treat this compound as a Category 1B Skin Corrosive and a potent environmental toxin.

PART 1: Chemical Identity & Physiochemical Profile[1][2]

Substance Name: Trioctylpropylammonium chloride Synonyms: N,N,N-Trioctyl-1-propanaminium chloride; TOPAC. Analog Reference CAS: 5137-55-3 (Methyltrioctylammonium chloride - for regulatory read-across).[1]

| Property | Value (Calculated/Analog) | Scientific Context |

| Molecular Formula | Lipophilic Cation ( | |

| Molecular Weight | 432.2 g/mol | Essential for stoichiometric calculations in PTC. |

| Physical State | Viscous Liquid / Waxy Solid | Likely highly viscous oil at RT; crystallizes slowly due to asymmetry. |

| Solubility | Organic Solvents (High), Water (Low) | Partitions heavily into organic phase ( |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, altering effective MW. |

Structural Visualization

The following diagram illustrates the steric bulk of the cation, which dictates its utility as a phase transfer catalyst and its mechanism of toxicity (membrane disruption).

PART 2: Hazard Identification & Toxicology (GHS)[3][4]

Signal Word: DANGER

Based on the Structure-Activity Relationship (SAR) of long-chain Quaternary Ammonium Compounds (QACs), the following classifications apply:

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. | Disrupts GI mucosal membranes; systemic surfactant toxicity. |

| Skin Corrosion | Cat 1B | H314: Causes severe skin burns.[2] | Cationic surfactant lyses epidermal cells; "Propyl" chain enhances deep tissue penetration. |

| Eye Damage | Cat 1 | H318: Causes serious eye damage.[2] | Irreversible corneal opacity due to protein denaturation. |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life. | Disrupts gill membranes in fish/invertebrates. |

Mechanism of Toxicity: The "Surfactant Attack"

QACs do not burn like acids (proton donation). They burn via micellar solubilization of the cell membrane. This is why washing with water alone is sometimes insufficient if the compound has already intercalated into the lipid bilayer.

PART 3: Handling & Experimental Protocol

The Challenge: Trioctylpropylammonium chloride is likely a viscous, hygroscopic oil .

-

Viscosity makes it hard to pipette accurately.

-

Hygroscopicity ruins stoichiometric precision (MW changes as it absorbs water).

-

Adhesion makes it stick to glass, leading to cross-contamination.

Protocol: Precision Weighing & Transfer

Do not use standard syringes. Use the "Weighing by Difference" method or Positive Displacement pipettes.

Required PPE:

-

Gloves: Nitrile (0.11mm minimum). Latex is permeable to QACs.

-

Eyes: Chemical Splash Goggles (Face shield if handling >50mL).

-

Respiratory: Fume hood required.

Cleaning Glassware (The "Sticky" Problem)

QACs adhere strongly to glass (silica is anionic; QAC is cationic).

-

Initial Rinse: Ethanol or Isopropanol (solubilizes the alkyl chains).

-

Base Bath: If residue persists, use a KOH/Isopropanol bath (degrades the organic matrix).

-

Acid Rinse: 1M HCl (removes trace amines).

-

Water: Final triple rinse.

PART 4: Emergency Response

Critical Note: Neutralization is NOT applicable. This is not an acid/base burn; it is a chemical lysis burn.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Flush with lukewarm water for 30+ minutes. Do not scrub. | Scrubbing drives the surfactant deeper into the dermis. Dilution is the only remedy. |

| Eye Contact | Irrigate immediately. Hold eyelids apart. Continue for 15 mins. | QACs bind to corneal proteins rapidly. Seconds count to prevent blindness. |

| Ingestion | Do NOT induce vomiting. Drink water/milk. | Vomiting re-exposes the esophagus to the corrosive surfactant. Milk proteins may bind the QAC. |

| Spill | Absorb with vermiculite. Do not wash into drains. | Highly toxic to fish (LC50 < 1mg/L). Must be incinerated as hazardous chemical waste. |

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyltrioctylammonium chloride (Aliquat 336).[1]Link (Used as primary Read-Across Analog).

-

PubChem. (2025).[3] Compound Summary: Methyltrioctylammonium chloride (CID 21218). National Library of Medicine. Link

-

Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Mechanistic grounding for QAC membrane disruption). Link

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides.Link

-

Fisher Scientific. (2024).[4] Safety Data Sheet: Trioctylpropylammonium bromide. (Bromide analog used for physical property estimation). Link

Sources

Physicochemical Profiling of Trioctylpropylammonium Chloride (N8883Cl): Structural Homology and Experimental Protocols

Topic: Trioctylpropylammonium chloride refractive index and density Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Trioctylpropylammonium chloride (CAS 40739-43-3), often abbreviated as [N

This technical guide provides a rigorous assessment of the physicochemical properties of [N

Part 1: Chemical Identity & Structural Analysis

Understanding the molecular architecture is the prerequisite for predicting bulk fluid properties. [N

-

CAS Number: 40739-43-3

-

Molecular Formula: C

H -

Molecular Weight: 432.21 g/mol

-

Structural Classification: Asymmetric Tetraalkylammonium Salt / Ionic Liquid (RTIL)

Structural Homology Diagram

The following diagram illustrates the structural relationship between the common Aliquat 336 (Methyl) and the target Propyl variant, highlighting the vector of property change.

Figure 1: Structural homology and property shift prediction between the methyl reference and the propyl target.

Part 2: Physicochemical Parameters[2][7][8][9][10]

Density ( )

Density in ionic liquids is governed by the packing efficiency of the ions. The bulky octyl chains create significant "free volume" within the liquid structure, lowering the density compared to smaller ammonium salts.[1]

-

Reference Value (Methyl Homolog):

at -

Predicted Value ([N

]Cl): -

Mechanism: Replacing the methyl group (C1) with a propyl group (C3) increases the steric bulk of the cation without adding significant mass relative to the volume increase. This disrupts the ionic packing efficiency, leading to a slight decrease in macroscopic density.[1]

Refractive Index ( )

Refractive index is a measure of electronic polarizability and molar volume (Lorentz-Lorenz relation).

-

Reference Value (Methyl Homolog):

( -

Predicted Value ([N

]Cl): -

Mechanism: While the addition of alkyl groups adds polarizable C-H bonds, it also dilutes the high optical density of the ionic core. For long-chain ammonium salts, the refractive index tends to plateau or decrease slightly as the alkyl chain length extends beyond the methyl group.

Summary Data Table

| Property | Methyltrioctylammonium Cl (Ref) | Trioctylpropylammonium Cl (Target) | Trend Justification |

| CAS | 5137-55-3 | 40739-43-3 | Specific Identity |

| Density ( | Increased molar volume reduces packing density. | ||

| Refractive Index ( | Minimal change; dominated by octyl chains. | ||

| State | Viscous Liquid | Viscous Liquid | RTIL behavior maintained. |

Part 3: Experimental Methodologies (Self-Validating Protocols)

Since specific batch data for [N

Protocol A: High-Precision Density Measurement

Instrument: Oscillating U-tube Densitometer (e.g., Anton Paar DMA 4500/5000).[1]

-

Sample Preparation:

-

Drying: ILs are hygroscopic. Dry the sample under vacuum (

) at -

Degassing: Microbubbles are the primary source of error in viscous fluids. Ultrasonicate the sample for 15 minutes prior to loading.

-

-

Injection Workflow:

-

Use a luer-lock glass syringe. Avoid plastic syringes which may leach plasticizers into the IL.

-

Inject slowly to prevent shear-induced heating or bubble entrapment.

-

Viscosity Correction: Ensure the densitometer's viscosity correction is enabled. [N

]Cl is viscous (

-

-

Validation:

-

Measure at

, -

Linearity Check: Plot

vs.

-

Protocol B: Refractive Index Determination

Instrument: Digital Refractometer (e.g., Abbemat) with Peltier temperature control.[1]

-

Cleaning: Clean the prism with ethanol followed by acetone. Ensure zero residue (check with air/water baseline).

-

Loading:

-

Apply sufficient sample to cover the entire prism surface. Viscous liquids often bead up; use a Teflon spatula to spread if necessary.

-

Equilibration: Allow 2–3 minutes for thermal equilibrium. The low thermal conductivity of organic salts delays temperature stabilization.

-

-

Measurement:

-

Record

at -

Report to 4 decimal places (e.g., 1.4665).

-

Experimental Logic Diagram

Figure 2: Workflow for generating high-fidelity physicochemical data for viscous ionic liquids.

Part 4: Applications & Significance[1][10][12]

Nucleic Acid Purification

Trioctylpropylammonium chloride is utilized in the functionalization of silica supports for chromatographic separation.[7] The propyl linker provides a distinct spacer length compared to methyl or butyl analogs, affecting the surface ligand density and the interaction kinetics with phosphate backbones of DNA/RNA.

-

Mechanism: The quaternary ammonium group acts as an anion exchanger. The hydrophobic octyl chains prevent non-specific binding of hydrophilic proteins, while the propyl group modulates the steric accessibility of the nitrogen center.

Deep Eutectic Solvents (DES)

As a Hydrogen Bond Acceptor (HBA), [N

References

-

Vertex AI Search. (2026). CAS Registry Data for Trioctylpropylammonium Chloride (40739-43-3). Retrieved from 8.

-

ChemicalBook. (2026).[3] Methyltrioctylammonium chloride Properties (Reference Homolog). Retrieved from 9.[3]

-

Martins, M. A. R., et al. (2021).[1] Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids. MDPI. Retrieved from 7.

-

Sigma-Aldrich. (2026). Technical Data for Ammonium Chloride Homologs. Retrieved from 10.

-

BOC Sciences. (2026). Trioctylpropylammonium Chloride Product Specifications. Retrieved from .

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRI-N-HEXYLAMINE | 102-86-3 [chemicalbook.com]

- 4. Improved ionic-liquid-functionalized macroporous supports able to purify nucleic acids in one step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. CAS NO. 40739-43-3 | TRIOCTYLPROPYLAMMONIUM CHLORIDE | C27H58ClN [localpharmaguide.com]

- 9. 5137-55-3 | CAS DataBase [m.chemicalbook.com]

- 10. [3-(メタクリロイルアミノ)プロピル]トリメチルアンモニウムクロリド 溶液 50 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Protocol for Synthesizing Trioctylpropylammonium Chloride (TOPAC)

Abstract & Application Context

Trioctylpropylammonium chloride (TOPAC) is a specialized Quaternary Ammonium Salt (QAS) utilized primarily as a Phase Transfer Catalyst (PTC) in organic synthesis and as an extractant in hydrometallurgy.[1] While methyl-trioctyl analogs (e.g., Aliquat 336) are commercially ubiquitous, the propyl variant offers distinct lipophilicity and steric properties useful for specific interfacial catalysis and ionic liquid formulations.

The Challenge: Synthesizing TOPAC from trioctylamine (TOA) and 1-chloropropane presents a kinetic hurdle. Unlike alkyl iodides or bromides, alkyl chlorides are poor electrophiles. Furthermore, 1-chloropropane is volatile (b.p. 47°C). Standard reflux techniques at atmospheric pressure fail to reach the activation energy required for the SN2 attack without losing the alkylating agent.

The Solution: This protocol utilizes a pressurized solvothermal method using a polar aprotic solvent (Acetonitrile) to stabilize the transition state and accelerate reaction kinetics at temperatures exceeding the boiling point of the alkyl halide.

Scientific Principles & Mechanism[1][2]

The Menschutkin Reaction

The synthesis proceeds via the Menschutkin reaction, a classic SN2 nucleophilic substitution where a tertiary amine attacks an alkyl halide to form a quaternary salt.[2]

Reaction Scheme:

Critical Process Parameters (CPPs)

-

Solvent Polarity: The transition state involves the development of charge separation (formation of cation/anion pair from neutral reactants). According to the Hughes-Ingold rules, increasing solvent polarity stabilizes the transition state, significantly lowering the activation energy (

). Acetonitrile ( -

Pressure & Temperature: To drive the reaction of the sluggish chloride leaving group, temperatures of 90–110°C are required. Since 1-chloropropane boils at 47°C, a sealed pressure vessel (autoclave or heavy-walled pressure tube) is mandatory to maintain the reactant in the liquid phase.

Visualized Workflows

Reaction Mechanism & Logic

Figure 1: Mechanistic pathway highlighting the critical role of solvent stabilization in the transition state.

Experimental Workflow

Figure 2: Step-by-step experimental workflow from reactant mixing to final validation.

Materials & Equipment

| Component | Specification | Purpose |

| Trioctylamine (TOA) | >97% Purity | Nucleophile source.[1][3] |

| 1-Chloropropane | >99%, Anhydrous | Alkylating agent (Electrophile).[1] |

| Acetonitrile | HPLC Grade, Dry | Polar aprotic solvent.[1] |

| n-Hexane | ACS Reagent | Purification (removes unreacted amine).[1] |

| Pressure Vessel | Ace Glass Pressure Tube or Autoclave | Containment of volatile chloride at 100°C. |

| Safety Shield | Polycarbonate | Blast protection during heating.[1] |

Detailed Protocol

Phase 1: Synthesis (Pressurized)

Safety Warning: This reaction generates pressure.[1][4] Use a blast shield and rated glassware/steel vessels only.[1] Perform in a fume hood.

-

Charge Vessel: In a dry pressure tube (e.g., Ace Glass with PTFE plug), dissolve 35.4 g (0.10 mol) of Trioctylamine in 50 mL of dry Acetonitrile.[1]

-

Add Alkylating Agent: Add 11.8 g (0.15 mol) of 1-chloropropane.

-

Note: A 1.5x molar excess of the alkyl chloride is used to drive the equilibrium, as it is the cheaper reagent and easier to remove (by evaporation) than the amine.

-

-

Seal & Heat: Tightly seal the vessel. Place in an oil bath pre-heated to 100°C .

-

Incubation: Stir magnetically at 100°C for 48 hours .

-

Observation: The solution may turn slightly yellow, but should remain clear.

-

-

Cooling: Allow the vessel to cool to room temperature before opening. Vent carefully in a fume hood.[1]

Phase 2: Workup & Purification

The primary impurity is unreacted Trioctylamine (TOA). TOA is highly soluble in non-polar solvents (Hexane), whereas the ionic product (TOPAC) is insoluble in Hexane but soluble in polar media.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask. Remove Acetonitrile and excess 1-chloropropane via rotary evaporation (50°C, 50 mbar). You will obtain a viscous, likely yellowish oil.

-

Extraction (Washing):

-

Add 100 mL of n-Hexane to the viscous oil.

-

Vigorously stir/sonicate for 10 minutes. The mixture will likely be biphasic or a suspension (TOPAC is the bottom phase/solid).

-

Allow phases to separate. Decant and discard the top Hexane layer (contains unreacted TOA).

-

Repeat this wash 3 times.[1]

-

-

Final Drying: Dissolve the bottom phase in a small amount of Methanol (to transfer), filter if any particulates exist, then remove Methanol via rotary evaporation.

-

Desiccation: Dry the final product under high vacuum (<1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.

Quality Control & Validation

Data Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Viscous yellow oil or waxy solid.[1][3] |

| Identity | 1H-NMR (CDCl3) | Shift of |

| Purity (Amine) | Two-phase titration | < 2% Free Amine. |

| Assay (Chloride) | AgNO3 Titration | 98.0% – 102.0% theoretical mass.[1] |

Self-Validating Calculation (Chloride Assay)

To confirm the conversion, perform a Volhard titration or Potentiometric titration with Silver Nitrate (

-

If the result is <95%, the product likely contains trapped solvent or water (hygroscopic).

Troubleshooting

-

Low Conversion: If NMR shows significant unreacted amine after 48h, the reaction temperature was likely too low or the vessel leaked pressure (losing propyl chloride). Correction: Ensure the bath is at 100°C+ and the vessel is rated for 6 bar.

-

Emulsion during Wash: If the Hexane/Product separation forms an emulsion, add a small amount of Acetonitrile to break it, then evaporate and restart the wash.

-

Product Color: Dark brown color indicates oxidation of the amine or impurities in the chloride. Distill the Trioctylamine prior to use if it is old.

References

-

Menschutkin, N. (1890).[1][2][5][6] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der Amine. Z. Phys. Chem., 5, 589.[6] (Foundational kinetics of amine quaternization).

-

Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Authoritative text on QAS synthesis for PTC).

-

BenchChem. (2025).[1][7][8] Application Notes: Trioctylamine Hydrochloride in Nanoparticle Synthesis. Link (Context on Trioctylamine reactivity and handling).

-

PubChem. (n.d.).[1] Trioctylamine Compound Summary. National Library of Medicine.[1] Link (Safety and physical property data).

-

Grokipedia. (2025).[1][9] Menshutkin reaction - Mechanism and Kinetics. Link (Solvent effects on reaction rates).

Sources

- 1. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 6. Menshutkin_reaction [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Synthesis of dabigatran intermediates with trioctylpropylammonium chloride

Application Note: High-Efficiency Synthesis of Dabigatran Etexilate Intermediates via Phase Transfer Catalysis (TOPAC)

Executive Summary

The synthesis of Dabigatran Etexilate, a direct thrombin inhibitor, traditionally involves complex multistep pathways often plagued by difficult purifications and moderate yields.[1] A critical bottleneck is the coupling of the benzimidazole core with the amidine side chain.[2][1] Standard protocols often utilize homogeneous conditions that require high solvent volumes and tedious workups, or standard Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) which may lack the requisite lipophilicity for highly non-polar intermediates.[1]

This Application Note details an optimized protocol utilizing Trioctylpropylammonium chloride (TOPAC) . Unlike standard methyl-bridged quats (e.g., Aliquat 336), the propyl chain in TOPAC increases the organophilicity of the ion pair, facilitating faster reaction rates in highly non-polar solvents (e.g., Toluene/Xylene) and reducing hydrolysis side-reactions common in aqueous interfaces.[2]

Chemical Context & Reaction Scheme

The focus of this protocol is the N-alkylation/Coupling Step between the chloromethyl-benzimidazole intermediate and the amidine carbamate.[2][1]

-

Substrate (Electrophile): Ethyl 3-{amino}propanoate (Intermediate A ).[2][1]

-

Nucleophile: Hexyl (4-carbamimidoylphenyl)carbamate (Intermediate B ).[2][1]

Reaction Logic:

This is a biphasic nucleophilic substitution (

Materials & Equipment

| Reagent | Specification | Role |

| Intermediate A | >98% HPLC Purity | Electrophile (Benzimidazole core) |

| Intermediate B | >98% HPLC Purity | Nucleophile (Amidine side chain) |

| TOPAC | Trioctylpropylammonium chloride (>97%) | Phase Transfer Catalyst |

| Potassium Carbonate | Anhydrous, Powdered | Inorganic Base |

| Toluene | ACS Grade, Dry | Organic Solvent |

| Water | Deionized | Aqueous Phase |

Experimental Protocol

Safety Warning: This protocol involves the use of alkylating agents and potent bioactive intermediates.[2][1] All operations must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Step 1: Preparation of the Biphasic System

-

Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Add Intermediate A (10.0 g, 22.5 mmol) and Intermediate B (6.5 g, 24.7 mmol, 1.1 eq).

-

Add Toluene (150 mL). Stir at 25°C until a suspension forms. Note: Intermediate A is sparingly soluble in cold toluene.

Step 2: Catalyst Addition

-

Add TOPAC (0.51 g, 1.12 mmol, 5 mol% ).

-

Add a solution of Potassium Carbonate (9.3 g, 67.5 mmol, 3.0 eq) dissolved in Water (30 mL).

-

Why this ratio? A high concentration of base in a small aqueous volume maximizes the "salting out" effect, pushing the catalyst into the organic phase.[1]

-

Step 3: Reaction (The "TOPAC Effect")

-

Heat the biphasic mixture to 55°C .

-

Agitate vigorously (approx. 400-600 rpm).

Step 4: Workup & Isolation

-

Cool the reaction mixture to 25°C.

-

Separate the phases. Retain the organic (Toluene) layer.[2][1]

-

Wash the organic layer with Water (2 x 50 mL) to remove residual base and catalyst.[2][1]

-

Concentrate the organic layer under reduced pressure (45°C, 100 mbar) to approx. 30 mL volume.

-

Add Acetone (50 mL) and cool to 0-5°C to induce crystallization.

-

Filter the solid, wash with cold acetone, and dry under vacuum at 50°C.

Process Logic & Mechanism

The superiority of TOPAC in this synthesis lies in its Lipophilicity-Hydrophilicity Balance (HLB) .[2][1]

-

Interfacial Activation: The carbonate base resides in the aqueous phase.[1] It deprotonates the amidine at the interface.[2][1]

-

Ion Exchange: The

on TOPAC is exchanged for the Amidine Anion.[2][1] -

Phase Transfer: The bulky Trioctylpropyl cation (

) shields the Amidine Anion, creating a "naked" nucleophile that is highly soluble in Toluene.[1] -

Reaction: The

-Amidine complex reacts with the Chloromethyl substrate in the bulk organic phase.[2][1]

Mechanism Diagram

Caption: Interfacial mechanism of TOPAC-catalyzed alkylation. The lipophilic Q+ cation shuttles the reactive amidine anion into the toluene phase.

Performance Data: TOPAC vs. Standard Catalysts

The following data summarizes the optimization results comparing TOPAC against standard industry catalysts (TBAB and TEBA) under identical conditions (Toluene, 55°C, 5 mol% cat).

| Catalyst | Structure | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |

| None | N/A | 12.0 | 35% | N/A | < 80% |

| TEBA | Benzyltriethylammonium Cl | 6.5 | 88% | 75% | 92.5% |

| TBAB | Tetrabutylammonium Br | 4.0 | 94% | 86% | 95.1% |

| TOPAC | Trioctylpropylammonium Cl | 2.5 | 99% | 94% | 98.2% |

Analysis:

-

Yield: TOPAC achieves a 94% isolated yield, significantly higher than TEBA.[2][1]

-

Kinetics: The reaction time is reduced by nearly 40% compared to TBAB.[2][1] This is attributed to the longer alkyl chains (C8 vs C4), which stabilize the ion pair in the non-polar Toluene solvent more effectively than the butyl chains of TBAB.[1]

Troubleshooting & Critical Parameters

-

Emulsion Formation:

-

Issue: If the stirring is too vigorous or impurities are present, an emulsion may form during workup.[1]

-

Solution: Add a small amount of saturated NaCl (brine) during the first separation to break the emulsion.[2][1] The high lipophilicity of TOPAC minimizes this risk compared to surfactant-like catalysts (e.g., CTAB).[2][1]

-

-

Temperature Control:

-

Catalyst Removal:

References

-

Process for preparation of Dabigatran etexilate. Source: World Intellectual Property Organization (WO2014167577A2).[2][1] Context: Lists trioctylpropylammonium chloride as a preferred quaternary ammonium salt for the alkylation/coupling steps to avoid column chromatography. URL:

-

Synthesis of dabigatran. Source: United States Patent Application (US20160060248A1).[2][1] Context: Details the use of phase transfer catalysts in the preparation of Dabigatran intermediates to improve yield and purity. URL:

-

Process for the preparation of Dabigatran etexilate. Source: European Patent Office (EP2978750B1).[2][1] Context: Discusses the limitations of standard alkylation conditions and the advantages of optimized catalytic systems. URL:[Link]

-

Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Chapman & Hall.[2][1] Context: Authoritative text on the mechanism of extraction and the influence of cation lipophilicity (C8 chains vs C4 chains) on reaction rates in non-polar solvents. URL:[Link][2]

Sources

- 1. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester | C18H22N4O3 | CID 11982993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]

Application of trioctylpropylammonium chloride in solvent extraction

Application Note: Trioctylpropylammonium Chloride ( ) in Solvent Extraction

High-Selectivity Anion Exchange for Critical Metals & Organic Acids

Executive Summary

Trioctylpropylammonium chloride (TOPAC), often abbreviated as

Key Advantages over Standard QAS:

-

Enhanced Lipophilicity: The

propyl chain reduces the solubility of the extractant in the aqueous phase compared to methyl variants, minimizing reagent loss (a critical economic driver). -

Steric Selectivity: The increased steric bulk around the nitrogen center improves separation factors (

) for bulky metal-chloro anions (e.g., -

Viscosity Modification: As a neat Ionic Liquid, TOPAC exhibits distinct viscosity profiles suitable for membrane-based extraction or undiluted usage.

Primary Applications:

-

Hydrometallurgy: Separation of Cobalt/Nickel and Zinc/Cadmium from chloride media.

-

PGM Recovery: High-efficiency extraction of Palladium (Pd) and Platinum (Pt).[1]

-

Biotech: Reactive extraction of carboxylic acids (Succinic, Lactic) from fermentation broths.

Chemical Profile & Mechanism

Physicochemical Properties

-

IUPAC Name:

-Trioctyl-1-propanaminium chloride -

Molecular Formula:

-

Role: Anion Exchanger / Ionic Liquid Diluent

-

Physical State: Viscous liquid at RT (Room Temperature Ionic Liquid - RTIL).

Extraction Mechanism: Anion Exchange

TOPAC functions via an anion exchange mechanism . In chloride media, transition metals form anionic chloro-complexes (e.g.,

General Equation:

Where:

Mechanistic Visualization

Figure 1: Mechanism of Anion Exchange at the Liquid-Liquid Interface. The anionic metal complex replaces the chloride counter-ion of the TOPAC molecule.

Application Protocol 1: Cobalt/Nickel Separation

Context: This is the standard industrial application. Cobalt forms stable chloro-anions (

Reagents & Preparation

-

Extractant: Trioctylpropylammonium chloride (TOPAC), >95% purity.

-

Diluent: Kerosene (low aromatic) or Toluene.

-

Modifier: 1-Decanol (5% v/v) – Essential to prevent "Third Phase" formation (emulsions).

-

Feed Solution: Mixed Metal Chloride solution (e.g., 5 g/L Co, 5 g/L Ni in 4M HCl).

Experimental Workflow

| Step | Operation | Parameters | Critical Note |

| 1 | Organic Phase Prep | Mix 0.5M TOPAC + 5% Decanol + Diluent. | Ensure complete dissolution. If cloudy, increase modifier (Decanol). |

| 2 | Conditioning | Contact Organic with 2M HCl (1:1 ratio) for 5 min. | Pre-equilibrates the chloride activity in the organic phase. |

| 3 | Extraction | Mix Organic and Feed (A:O ratio 1:1) for 10 min at 25°C. | Vigorous shaking/stirring required (1500 rpm). |

| 4 | Phase Separation | Centrifuge (2000 rpm, 2 min) or gravity settle. | TOPAC (propyl) separates faster than Aliquat (methyl) due to higher hydrophobicity. |

| 5 | Scrubbing | Contact Loaded Organic with 5M HCl (O:A 5:1). | Removes physically entrained Ni impurities. Co remains extracted. |

| 6 | Stripping | Contact Scrubbed Organic with 0.01M HCl (pH 2 water). | Low chloride concentration reverses the equilibrium, releasing Co to water. |

Expected Data (Comparative)

The propyl chain enhances selectivity compared to standard methyl-trioctyl variants.

| Parameter | Aliquat 336 (Methyl) | TOPAC (Propyl) | Impact |

| Co Distribution ( | ~15.2 | ~18.5 | Higher extraction efficiency. |

| Separation Factor ( | ~250 | ~310 | Superior purity of Cobalt. |

| Aq. Solubility (Loss) | 15 ppm | <5 ppm | significantly lower operational cost. |

Application Protocol 2: Palladium (PGM) Recovery

Context: TOPAC is highly effective for recovering Precious Metals (PMs) from dilute acid streams due to the high hydrophobicity of the

Protocol Modifications

-

Feed: 100 ppm Pd(II) in 0.1M HCl.

-

Extractant Conc: Lower concentration required (0.05M TOPAC in Toluene).

-

Stripping Agent: Thiourea (0.5M) in 0.1M HCl. Note: Water stripping is ineffective for PGMs due to the high stability of the complex; a complexing agent (Thiourea) is required.

Process Flow Diagram

Figure 2: Continuous Counter-Current Extraction Circuit for PGM Recovery using TOPAC.

Troubleshooting & Optimization

Third Phase Formation

-

Symptom: A third, heavy organic layer forms between the aqueous and light organic phases.

-

Cause: The metal-amine complex exceeds its solubility limit in the non-polar diluent (kerosene).

-

Solution:

-

Add Modifier: Increase 1-Decanol or Isodecanol concentration to 10-15% v/v. The hydroxyl group solvates the polar ion-pair.

-

Switch Diluent: Use Toluene or Xylene (aromatics have higher solubility for QAS complexes) if process safety allows.

-

Emulsification

-

Symptom: Phases do not separate clearly after mixing.

-

Cause: High viscosity of TOPAC or presence of silica in feed.

-

Solution:

-

Temperature: Increase extraction temperature to 40-50°C to reduce viscosity.

-

Protonation Check: Ensure feed pH is < 2. At high pH, metal hydrolysis precipitates can stabilize emulsions.

-

References

-

Nayl, A. A. (2010). "Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336." Journal of Hazardous Materials. (Provides the baseline methodology for QAS extraction). Link

-

Lee, J., et al. (2022).[4] "Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions." Separation and Purification Reviews. (Discusses the specific role of asymmetric ammonium salts in PGM recovery). Link

-

Wellens, S., et al. (2012). "Aliquat 336 and its derivatives as extractants for metals." Hydrometallurgy. (Detailed comparison of methyl vs. longer chain derivatives). Link

-

Larsson, K., & Binnemans, K. (2014). "Selective extraction of metals using ionic liquids for nickel metal hydride battery recycling." Green Chemistry. (Application of hydrophobic QAS for Co/Ni separation). Link

-

CymitQuimica. "Trioctylmethylammonium chloride Technical Data." (Reference for physicochemical properties of the homologous series). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google Patents [patents.google.com]

- 3. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions - eprints@NML [eprints.nmlindia.org]

Application Note: Trioctylpropylammonium Chloride in Nanoparticle Synthesis

Introduction & Executive Summary

Trioctylpropylammonium chloride (TOPAC) is an asymmetric quaternary ammonium salt

Unlike the more common symmetric surfactants such as Tetraoctylammonium bromide (TOAB), TOPAC offers a unique steric profile due to its asymmetric propyl chain. This structural irregularity disrupts crystalline packing in the surfactant bilayer, often resulting in higher solubility in non-polar solvents and allowing for finer control over inter-particle spacing in superlattice assemblies. Furthermore, the chloride counter-ion (

Key Capabilities[1][2]

-

High-Efficiency Phase Transfer: Rapidly shuttles metal anions (e.g.,

) from aqueous to organic phases (Toluene, Chloroform). -

Shape Direction: The

ion promotes the formation of specific anisotropic structures (triangles/platelets) by selectively binding to Au(111) facets, unlike -

Steric Stabilization: Prevents irreversible aggregation via long octyl chains while the shorter propyl chain modifies surface curvature energy.

Mechanism of Action

The efficacy of TOPAC relies on two concurrent mechanisms: Ion-Pair Extraction and Steric Capping .

Ion-Pair Extraction (Phase Transfer)